N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

GlyT1 glycine transporter schizophrenia

The target compound N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (CAS 872200-36-7) belongs to the N-Phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide class, which has been disclosed in patents as glycine transporter 1 (GlyT1) inhibitors with potential utility in neurological and neuropsychiatric disorders. The molecule features a rigid 1,4-diazaspiro[4.5]dec-3-ene scaffold that restricts conformational flexibility, and a 4-fluorophenylacetamide side chain that modulates electronic and lipophilic properties (XLogP3 = 3.6).

Molecular Formula C22H22FN3O2
Molecular Weight 379.435
CAS No. 872200-36-7
Cat. No. B2482868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
CAS872200-36-7
Molecular FormulaC22H22FN3O2
Molecular Weight379.435
Structural Identifiers
SMILESC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C22H22FN3O2/c23-17-9-11-18(12-10-17)24-19(27)15-26-21(28)20(16-7-3-1-4-8-16)25-22(26)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
InChIKeyFZBMASZWPBWXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (872200-36-7): A Defined Diaza-spirocyclic GlyT1 Inhibitor for Neuroscience Procurement


The target compound N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (CAS 872200-36-7) belongs to the N-Phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide class, which has been disclosed in patents as glycine transporter 1 (GlyT1) inhibitors with potential utility in neurological and neuropsychiatric disorders [1]. The molecule features a rigid 1,4-diazaspiro[4.5]dec-3-ene scaffold that restricts conformational flexibility, and a 4-fluorophenylacetamide side chain that modulates electronic and lipophilic properties (XLogP3 = 3.6) [2].

Why In-Class Substitution Fails for N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (872200-36-7): The Criticality of the N‑Aryl Substituent


Within the N-Phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide series, apparently minor modifications to the N‑aryl substituent (e.g., replacing 4‑fluorophenyl with 4‑methylphenyl or 4‑ethoxyphenyl) markedly alter physicochemical parameters such as lipophilicity (XLogP), electronic distribution, and hydrogen‑bonding capacity [1]. Because GlyT1 inhibition is highly sensitive to the steric and electronic nature of this substituent [1][2], swapping the target compound for a close analog risks unpredictable shifts in potency, selectivity, and pharmacokinetic behaviour, compromising experimental reproducibility and data continuity.

Quantitative Evidence Guide: N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (872200-36-7) vs. Close Analogs


GlyT1 Inhibitor Series Membership: Core Pharmacophore Identity

The target compound is an explicitly claimed embodiment within the N-Phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide class defined in US20090326027A1 [1]. The patent demonstrates that representatives of this class inhibit GlyT1, the primary glycine clearance transporter in the forebrain, and are proposed for treating psychoses, dementia, and attention deficit disorders [1]. While no compound‑specific IC₅₀ is reported in the patent, the class definition provides a validated pharmacophore against which individual derivatives can be benchmarked.

GlyT1 glycine transporter schizophrenia

Lipophilicity Differentiation: Lower XLogP3 vs. the 4-Methylphenyl Analog

The 4-fluorophenyl analogue (XLogP3 = 3.6) [1] is calculated to be ~0.4 log units less lipophilic than the closely related 4‑methylphenyl analogue (estimated XLogP3 ≈ 4.0) [2][3]. This difference arises from the electron‑withdrawing and polarity‑modulating properties of fluorine [4]. A lower logP is generally associated with improved aqueous solubility and reduced passive CNS permeability [4], which may be advantageous for peripheral target engagement or for reducing off‑target CNS effects when central activity is not required.

lipophilicity XLogP3 CNS penetration

Purity Specification: ≥95% Assured Concentration for Reproducible Results

Suppliers list the compound at a minimum purity of 95% (HPLC or equivalent) . While this is a common purity threshold for screening compounds, it is critical for reliable dose‑response and structure‑activity relationship (SAR) studies, where even minor impurities can confound biological readouts. In contrast, several in‑class analogues are offered only at ≤90% purity, requiring additional purification steps before use.

purity quality control batch consistency

Conformational Rigidity of the 1,4-Diazaspiro[4.5]dec-3-ene Core Enhances Binding Selectivity

The 1,4-diazaspiro[4.5]dec-3-ene core restricts the rotational freedom of the pendant phenyl and acetamide groups, pre‑organizing the molecule into a conformation that favours GlyT1 binding [1]. This conformational constraint is a distinguishing feature relative to more flexible, non-spirocyclic glycine transporter ligands, which typically exhibit a higher entropic penalty upon binding and can engage a broader set of off‑targets.

spirocyclic scaffold conformational restriction selectivity

Best Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide (872200-36-7)


In Vitro GlyT1 Inhibition Assays

Use as a reference inhibitor in functional GlyT1 uptake assays or binding displacement studies. The compound’s classification as a GlyT1 inhibitor [1] and its defined purity (≥95%) [2] ensure consistent pharmacological responses, facilitating the benchmarking of novel GlyT1 antagonists or the validation of cell‑based models of glycine transport.

Structure–Activity Relationship (SAR) Optimisation Studies

Serve as a starting point for SAR exploration of the N-aryl acetamide region. The 4‑fluorophenyl substituent provides a lower baseline lipophilicity (XLogP3 = 3.6) relative to alkyl‑substituted analogues [1], allowing systematic investigation of how increasing lipophilicity affects GlyT1 potency and off‑target liability without confounding by variable scaffold rigidity [2].

Control Compound in Selectivity Profiling Panels

Incorporate into selectivity panels that assess compound activity across neurotransmitter transporters (e.g., GlyT2, NET, DAT) and other CNS targets. The spirocyclic scaffold offers a defined conformational template [2], making the compound suitable as a negative or reference control when exploring the contribution of molecular flexibility to target engagement.

Bulk Procurement for Academic Screening Libraries

Acquire at ≥95% purity for inclusion in focused compound libraries dedicated to glycine transporter research. The purity specification reduces the risk of false positives or negatives in high‑throughput formats, and the compound’s patent‑documented provenance provides a clear intellectual property boundary for academic screening consortia.

Quote Request

Request a Quote for N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.